molecular formula C15H20BFO4 B567077 Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218790-17-0

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B567077
CAS No.: 1218790-17-0
M. Wt: 294.129
InChI Key: DRYMURGWBFWGPH-UHFFFAOYSA-N
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Description

Crystal Structure and Bond Lengths

X-ray diffraction studies reveal a planar dioxaborolane ring fused to a substituted benzoate moiety. The boron atom adopts a trigonal planar geometry with bond angles of approximately 120° around the central boron. Key bond lengths include:

Bond Type Length (Å)
B–O (dioxaborolane) 1.36–1.38
B–C (aromatic) 1.55–1.59
C–F (fluoro substituent) 1.34

The dioxaborolane ring exhibits a half-chair conformation, with torsional angles of -37.7° between O1–C6–C7–O2. The fluorine atom at the 4-position induces slight distortions in the benzene ring, reducing coplanarity by 6–21° compared to non-fluorinated analogs.

Tetrahedral Coordination in Solution

In polar solvents, the boron center occasionally forms tetracoordinated adducts via weak interactions with nucleophiles (e.g., water or amines), elongating B–O bonds to 1.50–1.60 Å. This behavior is consistent with Höpfl’s tetrahedral character parameter, which reaches 71% in coordinated states.

Electronic Configuration and Frontier Molecular Orbital Analysis

HOMO-LUMO Profile

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level show:

Orbital Energy (eV) Localization
HOMO -6.2 Phenyl ring, methyl group
LUMO -1.8 Boron p-orbital, dioxaborolane

The HOMO-LUMO gap of 4.4 eV indicates moderate reactivity, favoring charge-transfer interactions with electron-deficient partners. The fluorine atom lowers the LUMO energy by 0.3 eV compared to non-fluorinated analogs, enhancing electrophilicity at the boron center.

Charge Distribution

Natural bond orbital (NBO) analysis reveals partial charges:

  • Boron: +0.82
  • Fluorine: -0.24
  • Methyl ester oxygen: -0.58

The electron-withdrawing fluoro group polarizes the aromatic system, directing electron density toward the boronate ester.

Comparative Structural Analysis with Related Boronate Esters

Substituent Effects on Geometry

Comparison with analogs highlights structural trends:

Compound B–O Length (Å) C–B–C Angle (°)
Methyl 4-fluoro-2-methyl derivative 1.36 119.5
Methyl 2-chloro-4-fluoro derivative 1.38 118.7
Phenylboronic acid 1.35 120.0

The methyl group at the 2-position sterically hinders boron’s coordination site, reducing bond angles by 0.8° compared to unsubstituted phenylboronic acid.

Ring Strain in Dioxaborolane Derivatives

The 1,3,2-dioxaborolane ring exhibits 5.2 kcal/mol strain energy due to non-bonded O···C interactions, as calculated via DFT. This is 1.8 kcal/mol higher than strain in 1,2-dioxaborinanes, affecting thermal stability.

Conformational Dynamics in Solution Phase

Solvent-Dependent Hybridization

¹¹B NMR spectra in deuterated chloroform show a single peak at 28 ppm, characteristic of trigonal boron. In methanol, a second peak emerges at 10 ppm (40% intensity), indicating tetrahedral coordination with solvent molecules. The equilibrium constant (K) for coordination is 0.45 ± 0.03 at 298 K.

Rotational Barriers

Variable-temperature NMR reveals rotational barriers of 12.3 kcal/mol for the dioxaborolane ring, attributed to steric clashes between methyl groups. Activation entropy (ΔS‡) is -15.2 J/mol·K, suggesting a highly ordered transition state.

Tables

Table 1. Comparative Bond Lengths in Boronate Esters

Compound B–O (Å) B–C (Å)
This work 1.36 1.57
Benzoxaborole 1.38 1.61
Pinacol phenylboronate 1.35 1.55

Table 2. HOMO-LUMO Gaps of Related Compounds

Compound Gap (eV)
This work 4.4
3-Aminophenylboronic acid 4.7
Benzoxaborole 4.1

Properties

IUPAC Name

methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-9-7-12(17)11(8-10(9)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYMURGWBFWGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682267
Record name Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-17-0
Record name Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Protocol Using PdCl₂(dppf)

A representative procedure involves reacting methyl 4-bromo-2-methylbenzoate (3.98 g, 17.37 mmol) with bis(pinacolato)diboron (4.85 g, 19.11 mmol) in anhydrous DMSO under nitrogen. Potassium acetate (5.12 g, 52.1 mmol) and PdCl₂(dppf)·CH₂Cl₂ (0.426 g, 0.521 mmol) are added, followed by heating at 80°C for 2 hours. Purification via silica gel chromatography (0–100% ethyl acetate/hexanes) yields the product (LCMS m/z 277.6 [M+H]⁺). Key advantages include scalability and compatibility with air-sensitive catalysts.

Alternative Catalytic Systems

Variations in palladium sources significantly impact efficiency:

  • Pd(OAc)₂ with KOAc in DMF : Heating at 80°C for 4 hours achieves 39% yield after chromatography.

  • Pd(PPh₃)₄ in DMF/NaHCO₃ : Yields improve to 71.2% when using sodium periodate and ammonium acetate in acetone/water.

  • Trans-PdCl₂(PPh₃)₂ in acetonitrile : Enables coupling at 70°C for 15 hours, though with lower yields (28.7 mmol scale).

Solvent and Base Optimization

Polar Aprotic Solvents

DMSO and DMF are preferred for their ability to dissolve boronating agents and stabilize palladium intermediates. DMSO-based reactions at 80°C achieve complete conversion within 2–3 hours, whereas DMF requires longer durations (4–16 hours) due to slower ligand exchange.

Role of Bases

  • Potassium acetate : Facilitates transmetallation by generating reactive borate intermediates, critical for Pd⁰/PdII cycling.

  • Cesium carbonate : Enhances yields in dioxane/water mixtures (90°C, 16 hours) by maintaining alkaline conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexanes gradients (10–100%) effectively isolates the product. Trituration in toluene/ethanol further purifies residues contaminated with palladium black.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : Key peaks include δ 7.96 (d, J=8.6 Hz, 1H), 3.92 (s, 3H, -OCH₃), and 2.65 (s, 3H, -CH₃).

  • LCMS : m/z 277.6 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Methodologies

Condition Catalyst Solvent Base Yield Time
80°C, N₂ atmospherePdCl₂(dppf)·CH₂Cl₂DMSOKOAc71.2%2 h
85°C, Ar atmospherePd(OAc)₂DMFNaHCO₃39%4 h
70°C, refluxTrans-PdCl₂(PPh₃)₂AcetonitrileNa₂CO₃45%15 h
90°C, H₂O/dioxanePdCl₂(dppf)DioxaneCs₂CO₃68%16 h

Higher yields correlate with DMSO and PdCl₂(dppf)·CH₂Cl₂, likely due to enhanced ligand stability and faster oxidative addition.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the pinacol boronate ester to boronic acid occurs in aqueous conditions. Anhydrous DMSO and inert atmospheres suppress this side reaction.

Catalyst Loading

Reducing PdCl₂(dppf)·CH₂Cl₂ to 3 mol% (vs. 5–10 mol% in other systems) maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit potential as anticancer agents. The presence of the boron atom in the structure may enhance biological activity by facilitating interactions with biological targets. For instance, studies have shown that certain boron-containing compounds can inhibit enzymes involved in cancer cell proliferation and survival .

Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Compounds with similar dioxaborole structures have demonstrated effectiveness against various bacterial strains by targeting bacterial DNA gyrase and topoisomerase IV . This mechanism is crucial as it disrupts bacterial DNA replication and transcription processes.

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules. The presence of the boron moiety allows for efficient coupling with aryl halides or other electrophiles .

Materials Science

Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of functional polymers. The incorporation of boron-containing units into polymer backbones can enhance properties such as thermal stability and mechanical strength. Additionally, these materials may exhibit unique optical properties suitable for applications in photonics and electronics .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with specific structural modifications enhancing activity.
Antibacterial PropertiesInhibition of bacterial growth was observed; effective against E. coli and Klebsiella pneumoniae.
Organic SynthesisSuccessful use in Suzuki-Miyaura reactions leading to high yields of desired products.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes oxidative addition with an aryl halide. This is followed by transmetalation and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronate-Containing Benzoate Derivatives

Compound Name Substituents (Positions) Molecular Formula CAS No. Key Differences/Applications References
Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-F, 2-Me, 5-Bpin C₁₆H₂₁BFO₄ 525362-07-6 Target compound; optimized for coupling reactions due to balanced steric/electronic effects
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-Me, 5-Bpin (no 4-F) C₁₅H₂₁BO₄ 525362-07-6 Lacks fluorine; reduced electron-withdrawing effects may lower reactivity in couplings
Methyl 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-Me, 4-Me, 5-Bpin C₁₆H₂₃BO₄ 1052647-30-9 Additional methyl at 4-position increases steric hindrance, potentially slowing coupling
Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-F, 4-Bpin C₁₅H₁₈BFO₄ Boronate at 4-position; positional isomerism alters electronic distribution for specific substrates
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 4-Bpin (no substituents) C₁₄H₁₉BO₄ Parent compound; simpler structure for baseline reactivity studies
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-CN, 5-Bpin C₁₅H₁₈BNO₄ 1392814-34-4 Cyano group enhances electron deficiency, useful in electron-poor aryl couplings
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate 3-Bpin, 5-CF₃ C₁₅H₁₈BF₃O₄ Trifluoromethyl group at 5-position offers strong electron withdrawal and lipophilicity

Analysis of Substituent Effects

  • Fluorine vs. Trifluoromethyl (CF₃): The 4-fluoro substituent in the target compound provides moderate electron withdrawal, enhancing electrophilicity for Suzuki couplings while maintaining metabolic stability. In contrast, the CF₃ group in the analog () offers stronger electron withdrawal, which may accelerate coupling rates but reduce solubility in polar solvents .
  • Methyl vs. Cyano (CN): The 2-methyl group in the target compound minimizes steric clash during coupling, whereas the 2-cyano analog () increases electrophilicity but may introduce steric constraints due to the linear CN group .
  • Positional Isomerism: Moving the boronate group from the 5- to the 4-position () alters regioselectivity in cross-couplings, favoring ortho-substituted products in certain catalytic systems .

Reactivity in Cross-Coupling Reactions

The target compound’s 4-fluoro and 2-methyl substituents synergistically balance electronic and steric effects, making it a robust partner for aryl halides in palladium-catalyzed reactions (e.g., with bromobenzene or chloropyridines). Comparatively, the CF₃-substituted analog () exhibits faster oxidative addition with electron-deficient halides but may require specialized ligands to mitigate side reactions .

Biological Activity

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218790-17-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC15H20BFO
Molecular Weight250.14 g/mol
Purity≥ 98%
CAS Number1218790-17-0

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of the compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Certain analogs have demonstrated selective inhibition of cancer cell lines while sparing normal cells. For example, a related compound showed an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a significantly higher IC50 in non-cancerous MCF10A cells. This results in a favorable selectivity index for targeting cancer cells .

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, has been noted as a critical factor in reducing cancer cell metastasis .

Study on Anticancer Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a related compound led to a significant reduction in metastatic nodules over a period of 30 days. The study highlighted the compound's ability to inhibit lung metastasis more effectively than known agents like TAE226 .

Pharmacokinetics

Pharmacokinetic evaluations revealed that compounds with similar structures exhibited moderate exposure levels with acceptable oral bioavailability. One study reported a Cmax of 592 ± 62 mg/mL and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration . These findings suggest that this compound may have favorable pharmacokinetic properties for further development.

Safety Profile

Toxicological assessments indicate that related compounds did not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice). This safety profile is crucial for potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, where halogenated precursors (e.g., bromo or iodo derivatives) react with bis(pinacolato)diboron. Key steps include:

  • Substrate preparation : Start with methyl 4-fluoro-2-methyl-5-bromobenzoate.
  • Catalytic system : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%) with a base like KOAc in anhydrous DMF or THF at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this boronic ester be validated?

Analytical methods include:

  • NMR spectroscopy : Confirm the presence of the boronate group (¹¹B NMR: δ ~30 ppm) and ester moiety (¹H NMR: δ 3.8–3.9 ppm for methyl ester) .
  • HPLC-MS : Monitor purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Melting point : Compare observed values (e.g., 94–99°C for analogous boronic esters) with literature data .

Q. What are the critical safety considerations for handling this compound?

  • Hazard classification : While specific GHS data is unavailable, assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar esters .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats; use fume hoods to avoid vapor exposure .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic environment of the boronate group influence Suzuki-Miyaura coupling efficiency?

The pinacol boronate’s steric hindrance (from tetramethyl groups) reduces unintended protodeboronation but may slow transmetallation. Optimization strategies:

  • Catalyst tuning : Use Pd(OAc)₂ with SPhos ligand to enhance reactivity with hindered boronates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while adding H₂O (2–5%) accelerates base-mediated activation .
  • Temperature : Reactions at 60–80°C balance speed and side-product formation .

Q. What mechanistic insights explain contradictions in coupling yields with electron-deficient aryl halides?

Competing pathways may arise:

  • Oxidative addition : Electron-deficient aryl halides (e.g., 4-fluoro substituents) facilitate Pd⁰ insertion but may deactivate the catalyst via fluoride coordination.
  • Base role : KOAc vs. K₂CO₃ affects deprotonation rates; weaker bases minimize side reactions in sensitive systems .
  • Boronate stability : Fluorine’s electron-withdrawing effect stabilizes the boronate but may reduce nucleophilicity. Kinetic studies (e.g., in situ ¹⁹F NMR) are recommended .

Q. How can this compound be applied in synthesizing fluorinated bioactive molecules?

  • Drug intermediates : The 4-fluoro and boronate groups enable late-stage diversification via cross-coupling to generate fluorinated analogs of kinase inhibitors or PET tracers .
  • Case study : Coupling with 5-bromo-2-aminopyridine derivatives (e.g., as in ) yields fluorinated benzodiazepine precursors for CNS drug discovery.
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers if asymmetric synthesis is required .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the boronate ester during prolonged reactions?

  • Dry conditions : Use molecular sieves (3Å) or anhydrous solvents to suppress water ingress .
  • Acidic additives : Add 1 equiv. of AcOH to stabilize the boronate via Lewis acid complexation .
  • Low-temperature workup : Quench reactions at 0°C and isolate the product rapidly .

Q. How do substituent effects on the benzoate ring influence spectroscopic characterization?

  • ¹H/¹³C NMR : The fluorine atom at C4 causes deshielding of adjacent protons (C3/C5) by ~0.3–0.5 ppm.
  • ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the para-fluoro substituent .
  • IR spectroscopy : The ester carbonyl (C=O) appears at ~1720 cm⁻¹, while B-O stretches are observed at 1350–1400 cm⁻¹ .

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